Dihydroorotase Inhibition: 5-Indanacetic Acid vs. Comparator
In a dihydroorotase inhibition assay using enzyme from mouse Ehrlich ascites at pH 7.37 and 10 µM compound concentration, 2,3-dihydro-1H-inden-5-ylacetic acid demonstrated an IC50 of 1.80 × 10^5 nM (180 µM). A comparator compound tested under identical conditions exhibited an IC50 of 1.00 × 10^6 nM (1000 µM), indicating approximately 5.6-fold weaker inhibition [1]. The identity of the comparator compound is not fully resolved from the available BindingDB record, but the data demonstrate measurable enzyme engagement for the indane scaffold.
| Evidence Dimension | Dihydroorotase enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10^5 nM (180 µM) |
| Comparator Or Baseline | Comparator compound IC50 = 1.00 × 10^6 nM (1000 µM) (identity not fully resolved) |
| Quantified Difference | ~5.6-fold lower IC50 (more potent) for target compound |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM compound concentration |
Why This Matters
This differential enzyme inhibition data provides a quantitative benchmark for researchers screening indane-based inhibitors, distinguishing this scaffold from less active comparator structures in the same assay system.
- [1] BindingDB PrimarySearch_ki: 2,3-Dihydro-1H-inden-5-ylacetic acid dihydroorotase inhibition data. BindingDB, UCSD. View Source
